2-(Cyclobutylmethoxy)nicotinic acid

Overview

Description

Scientific Research Applications

Receptor Activation and Lipid-Lowering Effects

2-(Cyclobutylmethoxy)nicotinic acid, a derivative of nicotinic acid, has been studied in the context of its activation of specific receptors and its potential lipid-lowering effects. Studies have identified the G-protein-coupled receptors PUMA-G and HM74 as nicotinic acid receptors in adipose tissue, involved in lipid metabolism and modulation (Tunaru et al., 2003; Wise et al., 2003). These receptors play a crucial role in the anti-lipolytic and lipid-lowering effects of nicotinic acid, affecting the cAMP levels in adipose tissue and influencing free fatty acid and triglyceride plasma levels.

Potential in Herbicide Development

Recent research has also explored the use of nicotinic acid derivatives in the development of herbicides. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, showing significant herbicidal activity against specific weeds (Yu et al., 2021). This suggests potential applications of this compound in agriculture, particularly in weed control.

Role in Atherosclerosis and Cardiovascular Health

Nicotinic acid has been used to reduce the progression of atherosclerosis, with its receptor GPR109A playing a significant role. The activation of GPR109A on immune cells has been shown to have anti-inflammatory effects, which may be instrumental in treating atherosclerosis and related conditions (Lukasova et al., 2011). Derivatives like this compound could potentially have similar effects.

Potential in Treating Lipid Disorders

Nicotinic acid and its derivatives are also considered for their potential in treating lipid disorders. The compound has been shown to influence levels of HDL-cholesterol, LDL-cholesterol, and triglycerides, with implications for managing conditions like hypertriglyceridemia (Hernandez et al., 2007). These effects are mediated through specific receptors and biological pathways, indicating the potential of this compound in lipid regulation.

Additional Applications and Research

- Activation of specific receptors by nicotinic acid and related compounds has implications in various biological processes, including cell signaling and inflammation (Tang et al., 2008; Meyers et al., 2007).

- Its role in modulating immune responses and affecting endothelial function suggests broader applications in treating inflammatory diseases and impacting vascular health (Lukasova et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(Cyclobutylmethoxy)nicotinic acid is the nicotinic acetylcholine receptor (nAChR) . nAChRs are ligand-gated ion channels responsible for mediating excitatory cholinergic neurotransmission in the central nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound are similar to those of nicotine. Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . These pathways involve specific genome architecture, regulation mechanisms, and specific genes or enzymes .

Pharmacokinetics

It’s known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Similar factors may influence the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotine, given their similar structures and targets. Nicotine’s interaction with nAChRs can influence both neuronal excitability and cell signaling mechanisms, contributing to the development or maintenance of dependence .

Biochemical Analysis

Cellular Effects

2-(Cyclobutylmethoxy)nicotinic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the levels of NAD, a critical cofactor in redox reactions, thereby impacting cellular energy metabolism and oxidative stress responses. Additionally, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules, such as enzymes and receptors. This compound can bind to the active sites of NAD-dependent deacetylases, inhibiting or activating their enzymatic activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways. For example, the binding of this compound to sirtuins can modulate their deacetylase activity, affecting the acetylation status of target proteins and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have beneficial effects on cellular metabolism and gene expression, while higher doses could lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. Additionally, high doses of this compound may cause oxidative stress and disrupt cellular homeostasis, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism . This compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in the synthesis of NAD . These interactions can affect metabolic flux and the levels of key metabolites, influencing cellular energy metabolism and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes by nicotinic acid transporters, which facilitate its uptake and distribution within cells. Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research.

Properties

IUPAC Name |

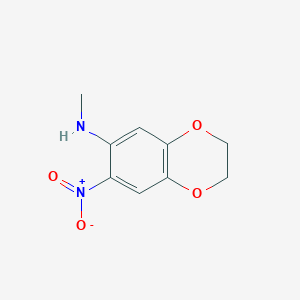

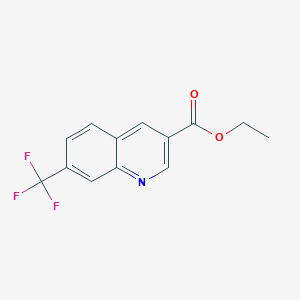

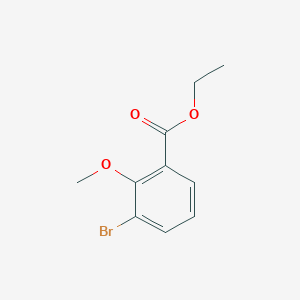

2-(cyclobutylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-5-2-6-12-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASIICHRTDRSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)